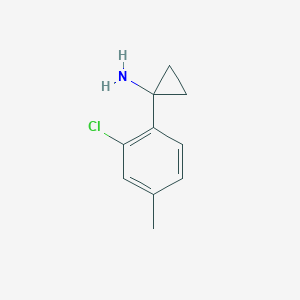
3,5,6-Trichloropyridin-2-yl bis(methylsulfanyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6-Trichloropyridin-2-yl bis(methylsulfanyl)phosphinate is a chemical compound that has garnered significant interest due to its unique chemical structure and potential biological activities. It is known for its applications in various fields of research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 3,5,6-Trichloropyridin-2-yl bis(methylsulfanyl)phosphinate typically involves the reaction of 3,5,6-trichloropyridine with bis(methylsulfanyl)phosphinic acid under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
3,5,6-Trichloropyridin-2-yl bis(methylsulfanyl)phosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,5,6-Trichloropyridin-2-yl bis(methylsulfanyl)phosphinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound has been studied for its potential antimicrobial properties, showing activity against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 3,5,6-Trichloropyridin-2-yl bis(methylsulfanyl)phosphinate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to its antimicrobial effects . The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
3,5,6-Trichloropyridin-2-yl bis(methylsulfanyl)phosphinate can be compared with other similar compounds such as:
3,5,6-Trichloro-2-pyridinol: A degradation product of certain pesticides with similar antimicrobial properties.
Bis(2,5,6-trimethoxypyridin-3-yl)methane: Another compound with a similar pyridine structure but different functional groups.
The uniqueness of this compound lies in its bis(methylsulfanyl)phosphinate group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H7Cl3NO2PS2 |
|---|---|
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
2-bis(methylsulfanyl)phosphoryloxy-3,5,6-trichloropyridine |
InChI |
InChI=1S/C7H7Cl3NO2PS2/c1-15-14(12,16-2)13-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3 |
Clé InChI |
XBPKZNUZAWEOAP-UHFFFAOYSA-N |
SMILES canonique |
CSP(=O)(OC1=NC(=C(C=C1Cl)Cl)Cl)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


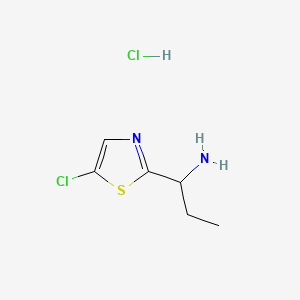
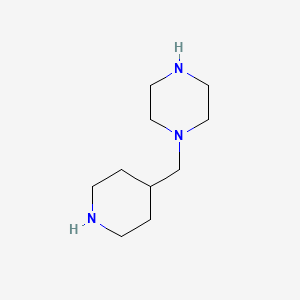


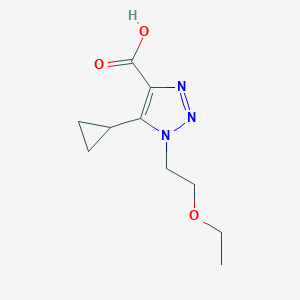
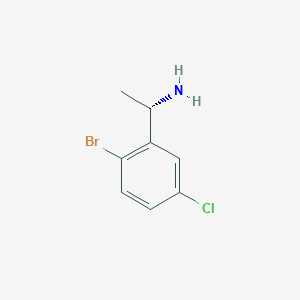

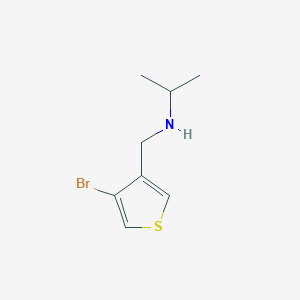
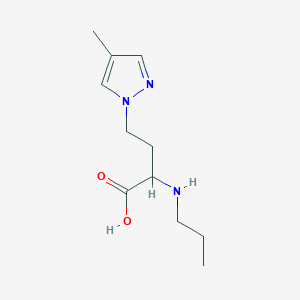
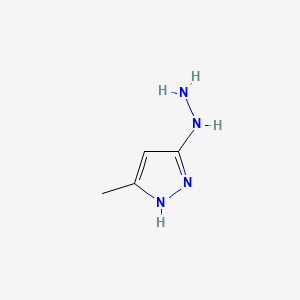
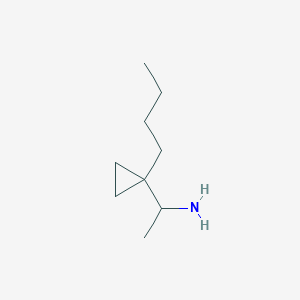
![5,8-Dioxaspiro[3.5]nonan-2-one](/img/structure/B15323796.png)
